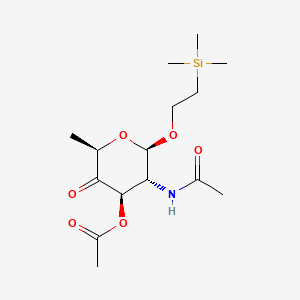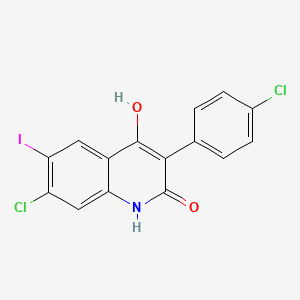
7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of chlorine, iodine, and hydroxyl groups attached to a quinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Chlorine and Iodine: Chlorination and iodination can be achieved through electrophilic aromatic substitution reactions. Chlorine and iodine sources such as chlorine gas and iodine monochloride are used under controlled conditions to introduce these halogens at specific positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove halogens or to convert the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of dehalogenated or hydroxylated derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication and transcription.
相似化合物的比较
Similar Compounds
7-chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinolinone: Similar structure but with a phenoxy group instead of a chlorophenyl group.
7-chloro-3-(4-methylbenzyl)-4(3H)-quinazolinone: Similar structure but with a methylbenzyl group instead of a chlorophenyl group.
7-chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone: Similar structure but with a chlorobenzyl group instead of a chlorophenyl group.
Uniqueness
7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical and biological properties. The combination of these halogens with the hydroxyl group and quinoline core makes it a versatile compound for various applications.
属性
分子式 |
C15H8Cl2INO2 |
|---|---|
分子量 |
432.0 g/mol |
IUPAC 名称 |
7-chloro-3-(4-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C15H8Cl2INO2/c16-8-3-1-7(2-4-8)13-14(20)9-5-11(18)10(17)6-12(9)19-15(13)21/h1-6H,(H2,19,20,21) |
InChI 键 |
IESKTVNUGNYFSK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13866150.png)

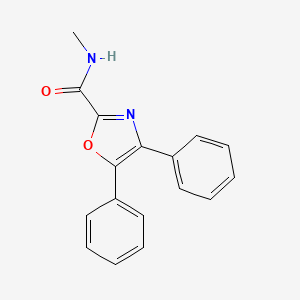
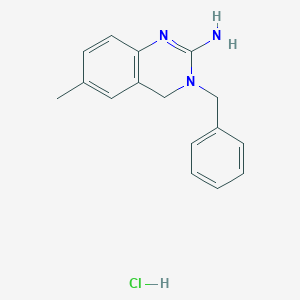
![Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13866170.png)

![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)
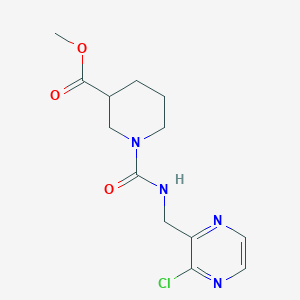
![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13866188.png)
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)

